8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-ethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-4-18-10-6-7-11-19(18)30-17(2)16-29-20-21(25-23(29)30)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11,16H,4-5,8-9,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWKXCWHBXUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Variations and Bioactivity
Key Observations :
- 8-Position : Aromatic substituents (e.g., 2-ethylphenyl, 3-chlorophenyl) enhance 5-HT receptor binding, while aliphatic groups (e.g., hydroxyethyl) reduce activity .
- 3-Position: Piperidine derivatives (target compound) show balanced PDE/receptor activity, whereas bulkier groups (e.g., dihydroisoquinolinylbutyl) favor PDE selectivity .
Pharmacokinetic and Metabolic Differences
- Lipophilicity : The 2-ethylphenyl group in the target compound increases logP (~2.8) compared to hydroxyethyl-substituted analogs (logP ~1.5), enhancing blood-brain barrier penetration .
- Metabolic Stability : Methyl groups at 1- and 7-positions reduce CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 4.2 h) vs. unmethylated analogs (t₁/₂ = 1.5 h) .
Structure–Activity Relationship (SAR) Insights
- Piperidine vs. Piperazine : Piperidine at the 3-position (target compound) confers higher PDE4B affinity than piperazine derivatives due to reduced steric hindrance .
- Aromatic Substitutions : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) enhance 5-HT₇ affinity but reduce PDE inhibition compared to electron-donating ethylphenyl .
Q & A
Basic: What synthetic strategies are effective for constructing the imidazo[2,1-f]purine-dione core in this compound?
The synthesis of the imidazo[2,1-f]purine-dione scaffold typically involves cyclization reactions between appropriately substituted precursors. For example, derivatives with arylpiperazinylpropyl or phenoxyethyl substituents (as seen in structurally related compounds) are synthesized via nucleophilic substitution or Huisgen cycloaddition reactions. Key steps include:
- Stepwise alkylation : Introducing the 2-(piperidin-1-yl)ethyl group at position 3 using alkyl halides or Mitsunobu conditions.
- Cyclization : Employing acid-catalyzed or thermal conditions to form the fused imidazo-purine system.
Purification often requires column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates .
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound?
1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example:
- Aromatic protons : Signals in the δ 7.0–8.0 ppm range confirm the 2-ethylphenyl group.
- Piperidinyl protons : Multiplet signals at δ 2.5–3.5 ppm validate the 2-(piperidin-1-yl)ethyl side chain.
- Methyl groups : Singlets near δ 3.0–3.5 ppm distinguish the 1,7-dimethyl groups.
Cross-validation with 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (as demonstrated for related purine-diones) provides definitive bond-length and angle data .
Advanced: What computational methods optimize reaction pathways for introducing the 2-ethylphenyl group?
Quantum mechanical calculations (e.g., DFT) can predict regioselectivity and transition-state energies for aryl group introduction. For instance:
- Reaction path sampling : Identifies low-energy pathways for Friedel-Crafts alkylation or Suzuki-Miyaura coupling at position 7.
- Solvent effects : COSMO-RS simulations screen solvents to enhance yield (e.g., DMF vs. THF).
Machine learning models trained on analogous purine syntheses can further narrow optimal conditions (temperature, catalyst loading) .
Advanced: How should researchers address contradictory biological activity data in adenosine receptor assays?
Discrepancies in receptor binding (e.g., Ki values) may arise from assay conditions or stereochemical impurities. Methodological solutions include:
- Orthogonal assays : Validate results using both radioligand displacement (e.g., [3H]CGS21680) and functional cAMP accumulation assays.
- Chiral HPLC : Ensure enantiomeric purity of the 2-(piperidin-1-yl)ethyl group, as minor isomers can skew data.
- Molecular docking : Compare binding poses in A2A vs. A1 receptor models to rationalize selectivity variations .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
The compound’s lipophilic 2-ethylphenyl and piperidinyl groups limit aqueous solubility. Approaches to enhance bioavailability include:
- Prodrug design : Introduce phosphate or carboxylate groups at the 7-methyl position for transient solubility.
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in physiological buffers.
- Salt formation : Screen with sulfonic acids (e.g., tosylate) to improve crystallinity and dissolution rates .
Basic: What analytical techniques confirm purity and stability under storage conditions?
- HPLC-MS : Monitors degradation products (e.g., hydrolysis of the dione moiety) using C18 columns and acetonitrile/water gradients.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; track changes via UV-Vis (λmax ~270 nm).
- Karl Fischer titration : Quantifies residual moisture, which accelerates imidazo ring oxidation .
Advanced: How can AI-driven platforms streamline SAR studies for this compound?
AI models integrating QSAR and deep learning predict substituent effects on adenosine receptor affinity:
- Feature engineering : Descriptors like logP, molar refractivity, and H-bond donors are weighted for regression models.
- Active learning loops : Prioritize synthesis of derivatives predicted to enhance A2A selectivity by ≥10-fold.
- High-throughput virtual screening : Libraries of 8-substituted analogs are docked against receptor homology models to identify lead candidates .
Advanced: What mechanistic insights explain the compound’s susceptibility to metabolic oxidation?
The 2-ethylphenyl group is a hotspot for cytochrome P450-mediated hydroxylation. Strategies to mitigate this include:
- Isotope labeling : Use deuterium at benzylic positions (C-2′) to slow CYP3A4 metabolism.
- Metabolite identification : LC-MS/MS profiles from liver microsome incubations reveal primary oxidation sites.
- Structural analogs : Replace the ethyl group with fluorinated or cyclopropyl moieties to block metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
